molecular formula C12H11NO3S B11718634 2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B11718634
M. Wt: 249.29 g/mol
InChI Key: YVCJTVFFQYQYEA-UHFFFAOYSA-N
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Description

The compound 2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure features a 2-methoxyphenyl group attached to a conjugated oxoethylidene moiety at the 2-position of the thiazolidin-4-one core.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NO3S/c1-16-10-5-3-2-4-8(10)9(14)6-12-13-11(15)7-17-12/h2-6H,7H2,1H3,(H,13,15)

InChI Key

YVCJTVFFQYQYEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C=C2NC(=O)CS2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Primary Amines, Aldehydes, and Thioglycolic Acid

The foundational approach involves the cyclocondensation of a substituted aniline, 2-methoxybenzaldehyde, and thioglycolic acid. Prasad et al. demonstrated that heating aniline derivatives with aryl aldehydes and thioglycolic acid at 110°C in polypropylene glycol (PPG) yields 2,3-disubstituted thiazolidin-4-ones in ~83% yield. For the target compound, 2-methoxybenzaldehyde serves as the arylaldehyde component, while the oxoethylidene group arises via Knoevenagel condensation at the C5 methylene position of the thiazolidinone intermediate.

Key Reaction Parameters

  • Catalyst : PPG enhances reaction efficiency compared to polyethylene glycol (PEG).

  • Temperature : Prolonged heating at 110°C ensures complete cyclization.

  • Workup : Column chromatography (silica gel, 60–120 mesh) purifies the crude product.

Multi-component Reactions (MCRs) with Mercaptoacetic Acid

Kaboudin et al. developed a one-pot four-component reaction combining hydrazine carbothiomide, dimethyl acetylenedicarboxylate (DMAD), and substituted aldehydes in ethanol. Adapting this method, 2-methoxybenzaldehyde reacts with thioglycolic acid and aniline under reflux to form the thiazolidinone core, followed by oxidation to introduce the oxoethylidene group.

Catalytic Methods and Reaction Optimization

Ultrasound- and Microwave-Assisted Synthesis

Taherkhorsand et al. reported that ultrasound irradiation accelerates thiazolidinone formation by 40% while reducing energy consumption. For the target compound, sonicating 2-methoxybenzaldehyde, aniline, and thioglycolic acid in the presence of DSDABCOC (a morpholine-derived catalyst) achieves 85–92% yield within 2 hours. Microwave irradiation (200 W) similarly enhances reaction rates, as shown by Tiwari et al. in synthesizing quinoline-thiazolidinone hybrids.

Heterogeneous Catalysts

Modern protocols employ nanocatalysts to improve selectivity:

  • Palladium Nanoparticles (Pd NPs) : Harale et al. achieved 89% yield for 2,3-disubstituted thiazolidinones using Pd NPs at 100°C.

  • Magnetic Nanocomposites : Mirzaei-Mosbat et al. utilized LDHs@PpPDA catalysts under solvent-free conditions, reducing reaction time to 30 minutes.

Green Chemistry Approaches

Solvent-Free Synthesis

Foroughifar et al. synthesized thiazolidin-4-ones under solvent-free conditions using Bi(SCH2COOH)3 as a catalyst. Applying this method, 2-methoxybenzaldehyde, aniline, and thioglycolic acid react at 70°C, yielding the product without chromatographic purification.

Aqueous-Mediated Reactions

Baharfar et al. demonstrated that magnesium oxide (MgO) nanoparticles facilitate thiazolidinone synthesis in water. This approach minimizes organic solvent use, aligning with green chemistry principles.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR : The oxoethylidene moiety exhibits a characteristic carbonyl signal at δ 170–175 ppm (¹³C NMR).

  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–CH3) confirm functional groups.

Chromatographic Purity

TLC (Rf = 0.6–0.7 in ethyl acetate/hexane) and HPLC (≥98% purity) ensure product homogeneity.

MethodCatalystConditionsYield (%)Reference
CyclocondensationPPG110°C, 24 h83
Ultrasound-assistedDSDABCOC40°C, 2 h92
Microwave-assistedZeolite 5A200 W, 15 min88
Solvent-freeBi(SCH2COOH)370°C, 4 h78
Aqueous-mediatedMgO nanoparticlesRT, 6 h81

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is C12H11NO3SC_{12}H_{11}NO_3S, with a molecular weight of approximately 249.29 g/mol. The compound features a thiazolidinone ring that is known for its diverse biological activities.

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The following points summarize key findings:

  • In Vitro Activity : Research indicates that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition rates of up to 84% against leukemia cell lines and notable activity against central nervous system cancers .
  • Mechanism of Action : The anticancer efficacy is hypothesized to be related to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .

Antimicrobial Properties

The compound also exhibits promising antimicrobial properties:

  • Broad-Spectrum Activity : Thiazolidinone derivatives have been reported to possess antimicrobial effects against a range of pathogens, including bacteria and fungi. This broad-spectrum activity enhances their potential as therapeutic agents in treating infectious diseases .
  • Synergistic Effects : When combined with other antimicrobial agents, these compounds may enhance the overall efficacy of treatment regimens, suggesting their utility in developing combination therapies .

Other Therapeutic Uses

Beyond anticancer and antimicrobial applications, this compound has potential uses in other therapeutic areas:

  • Anti-inflammatory Effects : Some derivatives within the thiazolidinone class have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Antioxidant Activity : The antioxidant capabilities of these compounds may also contribute to their therapeutic effects by reducing oxidative stress in various biological systems .

Case Studies and Research Findings

StudyFindings
Güzel-Akdemir et al. (2021)Reported significant anticancer activity of thiazolidinone derivatives with inhibition rates up to 84% against leukemia cells .
PMC Article (2024)Discussed the synthesis and characterization of novel thiazolidine derivatives with enhanced anticancer properties through structural modifications .
Antimicrobial StudiesHighlighted the broad-spectrum antimicrobial efficacy of thiazolidinones against various pathogens, indicating potential for use in infectious disease treatment .

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazolidin-4-one Derivatives

Compound Name Substituents at 2-Position Key Features
Target Compound 2-(2-Methoxyphenyl)-2-oxoethylidene Electron-donating methoxy group; planar conjugation with the thiazolidinone ring
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Thioxo Thione group enhances hydrogen bonding and antimicrobial activity
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 2-Thioxo, 4-methylphenyl Methyl group increases lipophilicity but reduces polarity compared to methoxy
6g () 4-Methoxyphenyl Methoxy at para position; moderate antimicrobial activity
3-Methyl-2-(2-methylphenyl)-... () 2-Methylphenyl Methyl substituent reduces steric hindrance compared to methoxy

Key Observations :

  • The methoxy group in the target compound enhances electron density and may improve solubility compared to methyl or halogen substituents .
  • Thione-containing analogs (e.g., rhodanines) exhibit stronger hydrogen bonding, impacting crystallinity and bioactivity .

Conformational and Crystallographic Analysis

Studies using X-ray diffraction and DFT calculations reveal that substituents significantly influence ring conformation:

  • Target compound analog: 3-Methyl-2-(2-methylphenyl)-... adopts a non-planar conformation due to steric effects from the methyl group .
  • Rhodanine derivatives : The thione group facilitates planar ring structures, stabilizing intermolecular interactions (e.g., S–H⋯O bonds) .

Bioactivity Comparison

Antimicrobial Activity

Table 2: Antimicrobial Efficacy of Thiazolidin-4-one Derivatives

Compound Class Substituents Activity Against Gram-positive/Gram-negative Bacteria Reference
Target Compound Analogs 2-Methoxyphenyl Data not available; predicted moderate activity N/A
6g () 4-Methoxyphenyl Moderate inhibition of S. aureus and E. coli
Rhodanine () 2-Thioxo, 3-phenyl Broad-spectrum antibacterial and antifungal activity
5a-5k derivatives () Diphenylthiazin, 4-methoxy High activity against B. subtilis and C. albicans

Key Findings :

  • Methoxy-substituted derivatives (e.g., 6g) show moderate antimicrobial activity, likely due to balanced lipophilicity and electron effects .
  • Thione-containing rhodanines exhibit superior activity, attributed to enhanced membrane permeability .

Other Pharmacological Activities

  • Antidiabetic Potential: Rhodanine derivatives demonstrate insulin-mimetic properties, though the target compound’s efficacy remains unexplored .
  • Antifungal Activity : Derivatives with bulky substituents (e.g., diphenylthiazin in ) show improved antifungal profiles compared to simpler analogs .

Physicochemical Properties

Table 3: Physicochemical Data for Selected Compounds

Compound Name Melting Point (°C) Solubility (Predicted) Stability
Target Compound Not reported Moderate in DMSO Stable under inert conditions
6g () 256–257 Low in water Sensitive to hydrolysis
Rhodanine () 180–182 High in polar solvents Oxidatively stable

Discussion :

  • Methoxy groups improve solubility in organic solvents compared to nitro or chloro substituents .
  • Thione derivatives exhibit higher thermal stability due to strong intermolecular interactions .

Biological Activity

The compound 2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, identified by its CAS number 854036-03-6, belongs to the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H11_{11}NO3_3S, with a molecular weight of 249.29 g/mol. The compound features a thiazolidinone ring, which is pivotal for its biological activity.

Biological Activities

Recent studies have highlighted various biological activities associated with thiazolidin-4-one derivatives, including:

  • Antimicrobial Activity : Thiazolidin-4-ones exhibit significant antimicrobial properties against various pathogens. For instance, studies indicate that certain derivatives demonstrate effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Properties : Research suggests that thiazolidin-4-one derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of oxidative stress and inhibition of cell proliferation .
  • Anti-inflammatory Effects : These compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators .
  • Antidiabetic Potential : Some thiazolidinones have been reported to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, thereby affecting cellular signaling pathways related to apoptosis and inflammation.
  • Enzyme Inhibition : Thiazolidinones often act as enzyme inhibitors, targeting specific pathways involved in disease processes such as cancer and diabetes.
  • Gene Expression Regulation : These compounds can modulate the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives:

  • Study on Antimicrobial Activity : A study demonstrated that a derivative exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus, indicating potent antimicrobial activity .
  • Anticancer Study : In vitro studies showed that thiazolidinone derivatives could reduce the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryCytokine inhibition
AntidiabeticEnhanced insulin sensitivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one and its derivatives?

  • The compound can be synthesized via cyclocondensation reactions involving substituted rhodanine precursors or thiazolidinone scaffolds. For example, rhodanine derivatives are often prepared by reacting arylidene intermediates with thiourea or thioamides under acidic conditions . Substitutions at the phenyl ring (e.g., methoxy, methyl) are introduced through tailored aldehydes or ketones during the initial condensation step . Purification typically involves recrystallization from ethanol or methanol, and yields depend on reaction temperature and stoichiometry.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent-saturated solutions. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, leveraging direct methods for phase determination. Key parameters include bond lengths (e.g., C=O at ~1.21 Å, C-S at ~1.68 Å) and torsion angles to confirm planarity of the thiazolidinone ring . Displacement parameters and residual electron density maps help validate structural accuracy .

Q. What spectroscopic techniques are used to characterize this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹).
  • NMR : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range). ¹³C NMR resolves carbonyl carbons (~180–190 ppm) and thiazolidinone ring carbons .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. methyl groups) influence the compound’s bioactivity and crystal packing?

  • Substituents at the phenyl ring alter electronic and steric effects. For instance, electron-donating groups (e.g., methoxy) increase electron density on the thiazolidinone ring, enhancing interactions with biological targets like enzymes. Crystal packing studies reveal that para-substituted derivatives (e.g., 4-methylphenyl) exhibit tighter π-π stacking compared to ortho-substituted analogs, affecting solubility and stability . Quantitative structure-activity relationship (QSAR) models can predict these effects .

Q. What computational methods are suitable for studying tautomerism and conformational dynamics in this compound?

  • Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates tautomeric equilibria (e.g., keto-enol forms). Vibrational frequency analysis validates experimental IR spectra. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) model conformational changes over time, identifying dominant rotamers . For tautomer stability, Gibbs free energy differences (ΔG) between forms are critical .

Q. How can conflicting crystallographic and spectroscopic data be resolved?

  • Discrepancies between SCXRD (rigid crystal structure) and solution-phase NMR (dynamic conformers) arise from environmental effects. Use temperature-dependent NMR to probe solution dynamics. For example, coalescence temperatures of split signals indicate interconversion barriers. Pair with powder XRD to assess polymorphism or solvent inclusion effects .

Q. What strategies optimize the compound’s bioactivity in antimicrobial or antidiabetic assays?

  • Derivatization : Introduce halogen atoms (e.g., Cl, I) at the phenyl ring to enhance lipophilicity and membrane permeability .
  • Hybridization : Merge the thiazolidinone core with cyclopropyl or sydnone moieties to exploit synergistic mechanisms .
  • Docking studies : Target enzymes like α-glucosidase or bacterial DNA gyrase using AutoDock Vina. Validate with in vitro IC₅₀ assays and MIC determinations .

Methodological Notes

  • Stereochemical considerations : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers for pharmacological studies .
  • Safety protocols : Refer to PubChem and ILO guidelines for handling thiazolidinone derivatives (e.g., PPE, fume hood use) .

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